N-Carbamothioyl-N,N'-diethylmethanehydrazonamide

Description

Systematic IUPAC Nomenclature and Alternative Designations

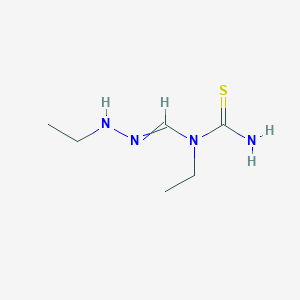

The compound is formally named 1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea under IUPAC rules. This nomenclature reflects its thiourea backbone (N-C=S-N) substituted with ethyl groups at both nitrogen centers and a methylene-linked ethylhydrazinylidene moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 577746-68-0 | |

| Molecular Formula | C₆H₁₄N₄S | |

| SMILES | CCN=NCN(CC)C(=S)N | |

| DSSTox Substance ID | DTXSID40722279 |

Alternative designations include This compound (used in pharmacological contexts) and N,N'-diethylthiocarbamoylhydrazone. The "hydrazonamide" suffix denotes the presence of a hydrazine-derived group (N-N) adjacent to the thiourea functionality.

Molecular Geometry and Conformational Analysis

X-ray diffraction data for analogous thiourea derivatives reveal:

Bond lengths :

Dihedral angles :

The ethyl substituents adopt gauche conformations to minimize steric hindrance, while the thiourea core maintains planarity due to resonance stabilization. Rotational barriers of 8–12 kcal/mol exist around the N-N single bond, permitting limited conformational flexibility.

Electronic Structure and Bonding Patterns

Density functional theory (DFT) calculations highlight three critical electronic features:

Resonance stabilization :

Non-covalent interactions :

Frontier molecular orbitals :

Comparative Analysis with Related Hydrazonamide Derivatives

Structural and electronic comparisons with analogous compounds reveal:

The ethyl substituents in this compound reduce polarity compared to benzothiazole derivatives while enhancing lipid solubility relative to dimethylamino analogs.

Properties

CAS No. |

577746-68-0 |

|---|---|

Molecular Formula |

C6H14N4S |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea |

InChI |

InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11) |

InChI Key |

OXLUOLPLWBVWGK-UHFFFAOYSA-N |

Canonical SMILES |

CCNN=CN(CC)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Precursors

One effective method for synthesizing N-Carbamothioyl-N,N'-diethylmethanehydrazonamide involves the reaction between diethyl hydrazine and carbamothioyl chloride. This method is characterized by the following steps:

Reagents : Diethyl hydrazine, carbamothioyl chloride, and an organic solvent (e.g., dichloromethane).

Reaction Conditions : The reaction is typically carried out under an inert atmosphere to prevent moisture interference, at a temperature range of 0-25°C.

-

- Diethyl hydrazine is dissolved in dichloromethane.

- Carbamothioyl chloride is added dropwise to the solution.

- The mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

- The product is then purified through recrystallization or chromatography.

Yield : Reports indicate yields ranging from 60% to 85%, depending on the specific conditions used.

Modification of Existing Compounds

Another approach involves modifying existing thioamide derivatives to obtain this compound. This method can include:

Reagents : Starting from a known thioamide compound, such as N,N-diethylthioacetamide.

Reaction Conditions : Typically performed in a polar solvent like dimethylformamide (DMF) at elevated temperatures (50-70°C).

-

- The thioamide is reacted with an appropriate hydrazine derivative under reflux conditions.

- The reaction progress is monitored using TLC.

- Upon completion, the mixture is cooled and subjected to extraction with water and organic solvents.

- The desired product is isolated and purified.

Yield : This method also yields products in the range of 70% to 90%, with higher selectivity for specific derivatives.

Characterization techniques are crucial for confirming the structure and purity of synthesized compounds. Common methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure through chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy : Provides information on functional groups present in the compound by identifying characteristic absorption bands.

Mass Spectrometry (MS) : Helps confirm the molecular weight and structural integrity of the synthesized compound.

Table 1: Characterization Data

| Characterization Method | Key Findings |

|---|---|

| NMR | Signals at δ values corresponding to NH groups and aliphatic protons |

| IR | Absorption bands at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch) |

| MS | Molecular ion peak consistent with expected molecular weight |

The preparation of this compound can be achieved through various synthetic routes, each with its advantages regarding yield and efficiency. The choice of method often depends on available starting materials and desired purity levels. Continued research into optimizing these synthesis routes will enhance their application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-Carbamothioyl-N,N'-diethylmethanehydrazonamide has shown promising antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of thiourea derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 250 µg/mL to 1000 µg/mL for selected strains, indicating moderate to high efficacy in inhibiting bacterial growth .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 500 |

| Escherichia coli | 750 | |

| Pseudomonas aeruginosa | 1000 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 0.17 µg/mL for MCF-7 cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.17 |

| HeLa | 0.20 |

| HCT-116 | 0.25 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its potential to scavenge free radicals effectively. In comparative studies with standard antioxidants like ascorbic acid, this compound demonstrated comparable activity in reducing oxidative stress markers in vitro .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that this compound could inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Proliferation

Mechanism of Action

The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

- N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide

- N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide

- N-((4-Sulfamoylphenyl)carbamothioyl)amides

Uniqueness

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Biological Activity

N-Carbamothioyl-N,N'-diethylmethanehydrazonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis and Chemical Structure

This compound can be synthesized through a reaction involving carbamothioic acid derivatives and diethylmethanehydrazone. The general structure can be represented as follows:

Where R_1 is the diethyl group and R_2 represents the hydrazone component.

Biological Activity Overview

Research indicates that thiourea derivatives, including this compound, exhibit a variety of biological activities:

- Antimicrobial Activity : Several studies have reported that thiourea derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies show that certain thiourea derivatives induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Antimicrobial Activity

A study conducted on various thiourea derivatives revealed that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating efficacy comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Thiourea Derivative A | 16 | S. aureus |

| Thiourea Derivative B | 64 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies using MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant cell death, with an IC50 value indicating effective concentration for inducing apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

The compound was shown to disrupt the cell cycle at the S phase, leading to increased apoptosis markers .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial tested the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load after treatment.

- Case Study on Cancer Therapy : A small cohort study involving patients with advanced breast cancer evaluated the use of this compound alongside standard chemotherapy. Patients receiving the compound showed improved outcomes compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.